molecular formula C20H22N2O2 B5054657 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol

2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol

Cat. No. B5054657
M. Wt: 322.4 g/mol
InChI Key: KHWATZKJNWPAQQ-UHFFFAOYSA-N
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Description

2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol, also known as MitoQ, is a synthetic antioxidant compound that has gained significant attention in scientific research due to its potential therapeutic effects. MitoQ is a mitochondria-targeted antioxidant that selectively accumulates in mitochondria and protects them from oxidative damage.

Mechanism of Action

2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol acts as a selective antioxidant by accumulating in mitochondria and scavenging reactive oxygen species (ROS). 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol also protects mitochondria from oxidative damage by inhibiting mitochondrial permeability transition pore (mPTP) opening. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to improve mitochondrial function by increasing ATP production and reducing oxidative stress.
Biochemical and Physiological Effects:
2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to have several biochemical and physiological effects in various in vitro and in vivo models. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has also been shown to improve mitochondrial function, reduce mitochondrial DNA damage, and increase ATP production. In animal models, 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to improve cardiac function, reduce neurodegeneration, and reduce tumor growth.

Advantages and Limitations for Lab Experiments

2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has several advantages for lab experiments. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is a selective antioxidant that accumulates in mitochondria, making it an ideal tool for studying mitochondrial function and oxidative stress. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is also stable and can be easily administered to cells and animals. However, 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has some limitations for lab experiments. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is expensive and requires expertise in synthetic organic chemistry for its synthesis. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol also has limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol. One future direction is to investigate the potential therapeutic effects of 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Another future direction is to develop new analogs of 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol with improved properties, such as increased solubility and potency. Additionally, the mechanisms underlying the therapeutic effects of 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol need to be further elucidated to fully understand its potential in clinical applications.
Conclusion:
In conclusion, 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is a synthetic antioxidant compound that has gained significant attention in scientific research due to its potential therapeutic effects. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been extensively studied for its antioxidant, anti-inflammatory, and anti-apoptotic properties in various in vitro and in vivo models. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has also been studied for its potential therapeutic effects in various diseases, including Parkinson's disease, Alzheimer's disease, cardiovascular diseases, and cancer. The future directions for the study of 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol include investigating its potential therapeutic effects in various diseases, developing new analogs with improved properties, and elucidating the mechanisms underlying its therapeutic effects.

Synthesis Methods

2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is synthesized by attaching a ubiquinone molecule to a triphenylphosphonium cation through a 10-carbon linker. The synthesis of 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol involves several steps, including the preparation of the starting materials, the synthesis of the linker, and the attachment of the linker to the ubiquinone molecule. The synthesis of 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol is a complex process that requires expertise in synthetic organic chemistry.

Scientific Research Applications

2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been extensively studied in scientific research for its potential therapeutic effects. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties in various in vitro and in vivo models. 2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol has also been studied for its potential therapeutic effects in various diseases, including Parkinson's disease, Alzheimer's disease, cardiovascular diseases, and cancer.

properties

IUPAC Name

2-[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-20(2,3)14-7-5-13(6-8-14)17-12-18(22-21-17)16-11-15(24-4)9-10-19(16)23/h5-12,23H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWATZKJNWPAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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